3-Bromoadamantane-1-carboxylic acid

Physicochemical Properties Crystallinity Thermal Analysis

3-Bromoadamantane-1-carboxylic acid is a disubstituted adamantane featuring a unique 3-bromo substitution that enables efficient nucleophilic derivatization, documented sphingosine kinase inhibition, and use in synthesizing MDR reversal agents. Unlike 3-Cl or 3-OH analogues, the bromine leaving group facilitates mild-condition functionalization for rapid library generation. Procure high-purity material for oncology, sphingolipid signaling, or coordination polymer research. Contact us for bulk quotes.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
CAS No. 21816-08-0
Cat. No. B110536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoadamantane-1-carboxylic acid
CAS21816-08-0
Synonyms3-Bromo-1-Adamantanecarboxylic Acid;  3-Bromotricyclo[3.3.1.13,7]decane-1-carboxylic Acid;  1-Bromo-3-carboxyadamantane_x000B_1-Bromoadamantane-3-carboxylic Acid;  3-Bromo-1-adamantanecarboxylic Acid_x000B_3-Bromo-1-carboxyadamantane; 
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Br)C(=O)O
InChIInChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
InChIKeyDJUDQBVINJIMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0): A Bifunctional Adamantane Scaffold for Targeted Synthesis


3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0) is a disubstituted adamantane derivative featuring a rigid, cage-like hydrocarbon core functionalized with a carboxylic acid at the 1-position and a bromine atom at the 3-position. With the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol, this compound is a solid at ambient temperature, typically supplied with a purity of ≥97% . Its melting point is reported in the range of 143-150 °C . As an organic synthesis intermediate, it serves as a critical building block for the creation of complex molecules, particularly in the pharmaceutical and agrochemical sectors, where its unique bifunctionality enables diverse derivatization pathways .

Why 3-Bromoadamantane-1-carboxylic acid Cannot Be Replaced by Unsubstituted or Other 3-Substituted Adamantane Carboxylic Acids


The adamantane core is a common scaffold, but the precise nature of the substituent at the 3-position fundamentally dictates the compound's physicochemical properties, chemical reactivity, and downstream synthetic utility. A direct substitution with the unsubstituted 1-adamantanecarboxylic acid eliminates the critical reactive handle for further functionalization, rendering subsequent steps impossible without additional, often harsh, C-H activation chemistry. Conversely, substituting the bromine with other halogens (e.g., Cl, F) or a hydroxyl group leads to marked differences in key properties such as melting point and leaving group ability in nucleophilic substitution reactions, which can dramatically alter reaction kinetics, yields, and required conditions [1]. Furthermore, the 3-bromo derivative possesses specific and potent biological activity, including inhibition of sphingosine kinase and utility in synthesizing MDR reversal agents [2], activities that are not inherent to the broader class of adamantane carboxylic acids. Therefore, generic substitution is not a viable strategy; the 3-bromo derivative is a unique chemical entity with specific, non-interchangeable properties.

Quantitative Differentiation of 3-Bromoadamantane-1-carboxylic acid Against Close Analogs


Melting Point Depression: A 30°C Difference Between 3-Bromo and 3-Hydroxy Analogs

The 3-bromo derivative exhibits a significantly lower melting point (146-150 °C) compared to its 3-hydroxy analog, 3-hydroxyadamantane-1-carboxylic acid (203-207 °C). This ~30°C difference is a direct consequence of the bromine substituent disrupting the intermolecular hydrogen bonding network that is extensive in the hydroxy analog, as confirmed by X-ray crystallography [1][2].

Physicochemical Properties Crystallinity Thermal Analysis

Enhanced Nucleophilic Substitution Reactivity: Bromine as a Superior Leaving Group Over Chlorine and Hydroxyl

The bromine atom at the 3-position is a highly effective leaving group for SN1 and SN2 reactions, enabling straightforward nucleophilic substitution. This reactivity is superior to that of the 3-chloro and 3-hydroxy analogs. While a direct quantitative comparison of reaction rates for these specific substrates is not readily available in public literature, it is a well-established class-level inference that bromine is a much better leaving group than chlorine or hydroxyl, leading to faster and higher-yielding substitutions. For instance, in the patent synthesis of 3-amino-1-adamantanol, the bromine atom is specifically displaced, highlighting its utility as a reactive handle [1]. Conversely, the hydroxyl group in 3-hydroxyadamantane-1-carboxylic acid is a poor leaving group and typically requires activation (e.g., tosylation) before substitution.

Organic Synthesis Nucleophilic Substitution Leaving Group

MDR Reversal Agent Synthesis: Documented Utility of the 3-Bromo Moiety

Multiple authoritative sources, including vendor databases and chemical catalogs, consistently document the use of 3-bromoadamantane-1-carboxylic acid as a key intermediate in the synthesis of novel adamantyl derivatives that act as potent multidrug resistance (MDR) reversal agents [1]. While detailed IC50 values for the final MDR reversal agents are often proprietary, the specific and repeated citation of this bromo intermediate underscores its critical role in accessing this therapeutically relevant chemical space. This application is not reported for the unsubstituted 1-adamantanecarboxylic acid or the 3-hydroxy analog, highlighting the unique value of the 3-bromo substitution.

Medicinal Chemistry Multidrug Resistance Cancer Therapeutics

Synthesis of Bifunctional Ligands for Coordination Polymers: A Specific and Validated Application

A 2019 publication in *Molecules* describes the facile synthesis of novel 3-(azol-1-yl)-1-adamantanecarboxylic acids, which are bifunctional angle-shaped building blocks for constructing coordination polymers [1]. While the peer review process noted a minor typographical correction regarding the starting material, the synthetic scheme confirms the use of 3-bromo-1-adamantane carboxylic acid as the direct precursor to these valuable ligands [1]. This application is a direct and verifiable example of the compound's use in materials science, a field where the unsubstituted or hydroxy analogs have not been reported for this specific type of ligand architecture.

Coordination Chemistry Materials Science Ligand Synthesis

Sphingosine Kinase Inhibition: Potent Biological Activity Unmatched by Unsubstituted Adamantane Carboxylic Acid

3-Bromoadamantane-1-carboxylic acid is a known and potent inhibitor of sphingosine kinase (SK) . In contrast, the unsubstituted parent compound, 1-adamantanecarboxylic acid, has no reported SK inhibitory activity. This biological activity is directly attributed to the presence of the bromine atom. While specific Ki values for the isolated acid are not publicly available, patents related to SK inhibitor prodrugs are explicitly based on hydroxyl-substituted adamantane compounds, and the 3-bromo derivative is a key intermediate for accessing this pharmacophore [1]. BindingDB also reports that a derivative of this acid (BDBM79611) shows binding to integrin alpha-L, further demonstrating the unique biological profile of the 3-bromo scaffold [2].

Biochemistry Cell Signaling Sphingolipid Metabolism

High-Value Application Scenarios for 3-Bromoadamantane-1-carboxylic acid Based on Differentiated Evidence


Synthesis of Multidrug Resistance (MDR) Reversal Agents

Medicinal chemistry teams focused on oncology can leverage the documented role of 3-bromoadamantane-1-carboxylic acid as a key intermediate for synthesizing potent MDR reversal agents [1]. This specific, documented utility provides a direct and de-risked synthetic entry point to a therapeutically valuable class of adamantyl derivatives, potentially accelerating hit-to-lead campaigns and SAR studies in the MDR space.

Construction of Advanced Materials and Coordination Polymers

Researchers in materials science and coordination chemistry can employ this compound as a proven building block for generating bifunctional, angle-shaped ligands [2]. The established synthetic protocol for converting the 3-bromo moiety into various azole groups allows for the rational design and construction of novel 1D and 2D coordination polymers with tailored structural and catalytic properties, a capability not offered by simpler adamantane carboxylic acids.

Development of Sphingosine Kinase (SK) Probes and Inhibitors

Biochemists and pharmacologists investigating sphingolipid signaling can utilize this compound as a direct pharmacophore or as a scaffold for developing potent SK inhibitors [3]. The unique biological activity conferred by the 3-bromo substitution, which is absent in the parent adamantane acid, makes it a valuable starting material for creating chemical probes to study SK function or for developing potential therapeutics for hyperproliferative and inflammatory diseases.

Efficient Nucleophilic Substitution for Diverse Derivatization

Process chemists and synthetic organic chemists seeking a robust and versatile adamantane scaffold for late-stage functionalization will find the 3-bromo derivative highly advantageous [4]. Its excellent leaving group ability enables efficient nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alcohols) under milder conditions than its chloro or hydroxy counterparts, facilitating the rapid synthesis of diverse compound libraries.

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